2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-26(23,24)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAKOOEVHPQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common approach is to start with 6-methoxypyridazine-3-carboxylic acid, which undergoes a series of reactions to introduce the phenyl and sulfonamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form chloro derivatives.
Reduction: : The compound can be reduced to remove chlorine atoms or other substituents.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of dechlorinated products.
Substitution: : Formation of various amine derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine
In the medical field, 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related sulfonamide derivatives are critical in understanding its pharmacological profile. Below is a detailed comparison with key analogs:
Structural Modifications and Cytotoxicity
- Key Observations: Chalcone Moiety: Compound 11 and 12 incorporate an α,β-unsaturated ketone (chalcone), which is critical for cytotoxicity. Derivatives lacking this moiety (e.g., oxime, pyrazole) show reduced activity, highlighting its role as a pharmacophore . Substituent Effects: The target compound replaces the nitro and chalcone groups with a 6-methoxypyridazin-3-yl group. Methoxy groups may enhance solubility compared to nitro substituents, which are more electron-withdrawing and lipophilic. Mechanistic Divergence: While Compound 11 targets nuclear retinoic acid receptors (RARα/RARβ), Compound 12 inhibits tubulin polymerization. The target compound’s pyridazine ring may facilitate alternative binding modes, though experimental validation is needed .
Pharmacokinetic and Toxicity Profiles
- Genotoxicity: Compound 12 exhibited genotoxic effects linked to tubulin interaction, suggesting that the sulfonamide core alone may contribute to DNA damage. The target compound’s pyridazine moiety could modulate such effects, but toxicity studies are required .
- Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to nitro-substituted analogs, which are prone to reduction reactions .
Biological Activity
2,5-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, target interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- Two chlorine atoms at positions 2 and 5 of the benzene ring.
- A methoxypyridazinyl group attached to the phenyl ring.
- A sulfonamide functional group , which is critical for its biological activity.
This unique structure allows for specific interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activities. Notably, similar compounds have been identified as inhibitors of carbonic anhydrases (CAs), which are relevant in various disease conditions including cancer and metabolic disorders .
Target Enzymes
- Carbonic Anhydrases (CAs) : The sulfonamide moiety interacts with the zinc ion in the active site of CAs, leading to inhibition. This interaction is crucial for the compound's effectiveness as a therapeutic agent .
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamides demonstrate significant antiproliferative effects against various cancer cell lines while maintaining low cytotoxicity .
| Compound | Activity | IC50 (nM) |
|---|---|---|
| This compound | Antiproliferative | TBD |
| Acetazolamide | Reference CA inhibitor | 451.8 |
In Silico Studies
Molecular docking studies have revealed that the compound fits well into the active sites of target enzymes, facilitating strong binding interactions. This structural compatibility enhances its potential as a selective inhibitor .
Research Findings
- Inhibition of Carbonic Anhydrases : The compound has shown promise in inhibiting human carbonic anhydrases with varying selectivity across isoforms. For example, derivatives have been reported with IC50 values ranging from 33.2 nM to over 400 nM depending on the isoform targeted .
- Cytotoxicity Assessments : In vitro studies using cell lines such as L929 and MCF-7 demonstrated that certain derivatives exhibit significant antiproliferative activity with minimal cytotoxic effects, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2,5-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted aniline derivative. For example:
Sulfonamide Formation : React 2,5-dichlorobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
Catalytic Optimization : Use triethylamine or DMAP as a base to enhance nucleophilicity of the amine .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the pure product .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Confirm substitution patterns via and NMR (e.g., pyridazinyl protons at δ 8.2–8.5 ppm, methoxy group at δ 3.9–4.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 451.04) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. What solubility and formulation strategies are recommended for in vitro assays?
- Methodological Answer :
- Solubility Profiling : Test in DMSO (20 mg/mL stock solutions) due to the compound’s hydrophobicity. Dilute in aqueous buffers (e.g., PBS) with <1% DMSO for cell-based assays .
- Stability : Store lyophilized powder at 2–8°C; avoid repeated freeze-thaw cycles of solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Cross-validate with WinGX for geometry analysis (e.g., bond angles, torsional strain) .
- Twinned Data Handling : For ambiguous electron density, employ SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .
- Comparative Analysis : Compare with structurally analogous sulfonamides (e.g., 4-(3,7-dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) to identify systematic errors in space group assignment .
Q. What experimental approaches elucidate interactions with biological targets such as Wnt/β-catenin or 5-HT6 receptors?
- Methodological Answer :
- In Vitro Binding Assays :
- Radioligand Displacement : Use -labeled antagonists (e.g., SB-399885 for 5-HT6 receptors) to measure IC values .
- Fluorescence Polarization : Tagged β-catenin protein to assess competitive inhibition of Wnt pathway activation .
- Cellular Apoptosis Assays : Treat hepatocellular carcinoma cells (e.g., Huh7) and quantify apoptosis via Annexin V/PI staining with flow cytometry (LSRII instrument, FlowJo analysis) .
Q. How do researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediate formation. Adjust stoichiometry if unreacted sulfonyl chloride persists .
- Temperature Control : Maintain 0–5°C during coupling to suppress dimerization of the aniline moiety .
- By-Product Identification : LC-MS/MS to characterize impurities (e.g., hydrolyzed sulfonic acid derivatives) and refine purification protocols .
Q. What degradation pathways are observed under stress conditions (e.g., pH, light)?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 48 hours; analyze via HPLC for sulfonic acid or pyridazine ring-opened products .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor λ shifts via UV-Vis spectroscopy (e.g., loss of methoxy group absorbance at 270 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
